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Compound of Interest

1-Chloro-4-
Compound Name:

(difluoromethoxy)benzene

cat. No.: B1311658

An In-depth Technical Guide to 1-Chloro-4-(difluoromethoxy)benzene
CAS Number: 81932-03-8

This technical guide provides a comprehensive overview of 1-Chloro-4-
(difluoromethoxy)benzene, a fluorinated aromatic compound of significant interest to the
pharmaceutical and chemical research sectors. The document details its physicochemical
properties, potential applications in drug discovery, relevant experimental procedures, and
safety information, tailored for researchers, scientists, and drug development professionals.

Physicochemical and Safety Data

The properties of 1-Chloro-4-(difluoromethoxy)benzene are summarized below. This data is
essential for its proper handling, storage, and application in experimental settings.

Table 1: Physicochemical Properties
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Property Value Reference
CAS Number 81932-03-8 [1][2]
Molecular Formula C7HsCIF20 [1][2]
Molecular Weight 178.56 g/mol [11[3]
Synonyms 4-F:h|oro-1- [1]
(difluoromethoxy)benzene

Purity Typically =95% [1][2]
SMILES FC(F)OC1=CC=C(Cl)\C=C1 [1][3]

Storage Conditions

Inert atmosphere, 2-8°C,

[1](21[3]

sealed in dry conditions

Table 2: Safety and Hazard Information
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Hazard Category GHS Classification Precautionary Statements

P280: Wear protective
gloves/eye protection/face
protection. P305+P351+P338:
o Causes serious eye irritation IF IN EYES: Rinse cautiously
Eye Irritation . .
(H319) with water for several minutes.
Remove contact lenses, if
present and easy to do.

Continue rinsing.[4]

o P280: Wear protective
) o May cause an allergic skin ) )
Skin Sensitization ] gloves/protective clothing/eye
reaction (H317) ) )
protection/face protection.[4]

o Strong oxidizing agents, strong
Incompatibilities ) N/A
acids and bases.

Emits toxic fumes under fire

conditions, including carbon
Hazardous Decomposition monoxide, carbon dioxide, N/A

hydrogen chloride, and

hydrogen fluoride.[4]

Applications in Research and Drug Development

The incorporation of fluorine atoms into molecular scaffolds is a widely adopted strategy in
medicinal chemistry to enhance the pharmacological profile of drug candidates.[5] The
difluoromethoxy (-OCHF2) group, in particular, can improve metabolic stability, modulate
lipophilicity and pKa, and enhance binding affinity to target proteins.[5][6]

1-Chloro-4-(difluoromethoxy)benzene serves as a valuable building block for introducing
both a chloro and a difluoromethoxy moiety into more complex molecules. The chlorine atom
can also play a significant role in modulating the physicochemical and pharmacokinetic
properties of a compound.[7] While direct biological activity for this specific compound is not
extensively documented, its utility lies in its role as a precursor for synthesizing a diverse range
of potentially bioactive molecules for various therapeutic areas.[8]
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Core Building Block

1-Chloro-4-(difluoromethoxy)benzene
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Novel Drug Candidates

(e.g., Kinase Inhibitors, GPCR Modulators)

Click to download full resolution via product page

Caption: Role as a building block in drug discovery workflow.

Experimental Protocols

The following sections outline generalized experimental methodologies for the synthesis and
analysis of 1-Chloro-4-(difluoromethoxy)benzene. These protocols are based on established
chemical principles and procedures for related compounds.

Synthesis Workflow: Difluoromethylation of 4-
Chlorophenol

A plausible synthetic route to 1-Chloro-4-(difluoromethoxy)benzene involves the reaction of
4-chlorophenol with a difluoromethylating agent, such as chlorodifluoromethane (CICHF2), in
the presence of a base.
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Reaction Vessel:
1. Deprotonation of phenol with NaOH
2. Nucleophilic attack on CICHFz

Extraction:
Extract aqueous layer with
an organic solvent (e.g., DCM)

Final Product:
1-Chloro-4-(difluoromethoxy)benzene

Click to download full resolution via product page
Caption: General synthetic workflow for 1-Chloro-4-(difluoromethoxy)benzene.
Detailed Protocol:

o Reagents and Materials: 4-chlorophenol, sodium hydroxide (NaOH), chlorodifluoromethane
(CICHF2), a suitable solvent (e.g., DMF or water), and an organic extraction solvent (e.g.,
dichloromethane). A phase-transfer catalyst may also be used to facilitate the reaction.[9]

e Procedure: a. In a pressure-rated reaction vessel, 4-chlorophenol is dissolved in the chosen
solvent containing sodium hydroxide to form the corresponding sodium phenoxide salt. b.
The vessel is sealed, and chlorodifluoromethane gas is introduced under controlled
pressure. c. The reaction mixture is heated (e.g., to 80-100°C) and stirred for a specified
duration (e.g., 12-24 hours) until reaction completion is observed via an appropriate
monitoring technique like Gas Chromatography (GC).[9] d. After cooling, the reaction mixture
is carefully vented. The contents are transferred to a separatory funnel and washed with
water and/or brine. e. The organic phase is separated, and the aqueous phase is extracted
with an organic solvent. f. The combined organic layers are dried over an anhydrous salt
(e.g., Na2S0a.), filtered, and the solvent is removed under reduced pressure.

 Purification: The resulting crude product can be purified by vacuum distillation or column
chromatography on silica gel to yield pure 1-Chloro-4-(difluoromethoxy)benzene.

Analytical Workflow: GC-MS Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard and effective method for
confirming the identity and purity of volatile and semi-volatile organic compounds like 1-Chloro-
4-(difluoromethoxy)benzene.
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Sample Preparation:
Dilute sample in a
volatile solvent (e.g., Hexane)

GC Injection:

Inject aliquot into GC port

GC Column Separation:
Separation based on boiling
point and polarity

MS lonization:
Eluted compounds are ionized
(e.g., Electron Impact)

MS Detection:
Mass analyzer separates ions
by m/z ratio

Data Analysis:
Compare retention time and
mass spectrum to standards

Click to download full resolution via product page
Caption: General analytical workflow using Gas Chromatography-Mass Spectrometry (GC-MS).
Detailed Protocol:

o Sample Preparation: A dilute solution of the compound is prepared in a high-purity volatile
solvent (e.g., hexane, ethyl acetate, or dichloromethane).

+ Instrumentation: A gas chromatograph equipped with a suitable capillary column (e.g., a non-
polar DB-5 or similar) is interfaced with a mass spectrometer.[10]
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o GC Method: a. Injector Temperature: Set to a temperature that ensures rapid volatilization
without thermal decomposition (e.g., 250°C). b. Oven Program: A temperature gradient is
programmed to ensure separation from any impurities or residual solvent. A typical program
might start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C. c. Carrier Gas:
Helium or hydrogen is used as the carrier gas at a constant flow rate.

e MS Method: a. lonization Mode: Electron Impact (El) at 70 eV is standard for creating a
reproducible fragmentation pattern. b. Mass Range: A scan range of m/z 40-400 is typically
sufficient to capture the molecular ion and key fragments.

» Data Analysis: The resulting chromatogram will show a peak at a specific retention time
corresponding to the compound. The mass spectrum of this peak is then analyzed to confirm
the molecular weight (molecular ion peak) and compared against a library or theoretical
fragmentation pattern to verify the structure.[10][11]

Spectroscopic Data

While a comprehensive, published set of spectra for this specific compound is not readily
available in the provided search results, the expected spectroscopic characteristics can be
inferred from its structure.

e 1H NMR: Protons on the benzene ring would appear in the aromatic region (approx. & 7.0-7.5
ppm). The difluoromethoxy proton (-OCHF2) would likely appear as a triplet further downfield
due to coupling with the two fluorine atoms.

e 13C NMR: Aromatic carbons would be observed in the 4 110-160 ppm range. The carbon of
the difluoromethoxy group would be split into a triplet by the attached fluorine atoms.

e 19F NMR: A single signal would be expected, split into a doublet by the methoxy proton.

e Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion
peak (M*) and an M+2 peak with an approximate 3:1 ratio, which is characteristic of a
monochlorinated compound. Key fragments would correspond to the loss of functional
groups.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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